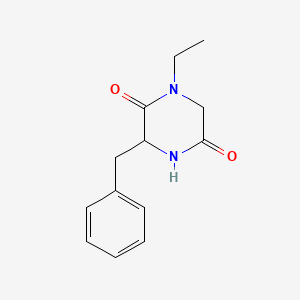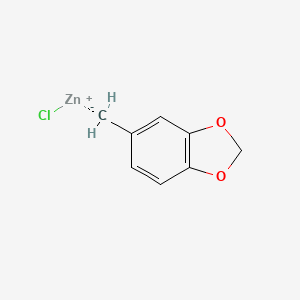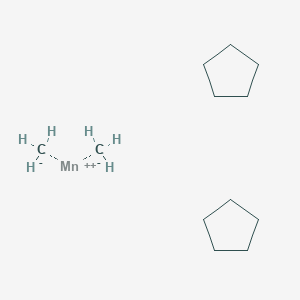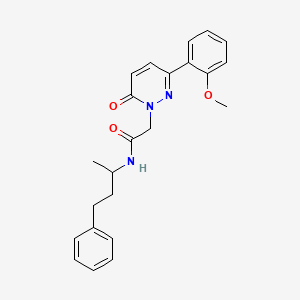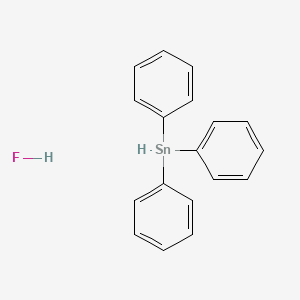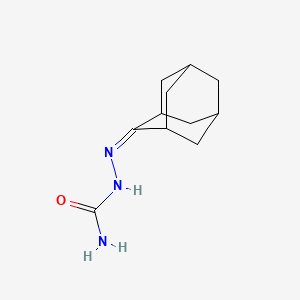
1-(2-Adamantylidene)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-2-ylidene)hydrazine-1-carboxamide is a compound that features an adamantane core, a unique and rigid tricyclic hydrocarbon structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure is known for its stability and ability to enhance the properties of molecules it is incorporated into.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-2-ylidene)hydrazine-1-carboxamide typically involves the reaction of adamantanone with hydrazine derivatives. One common method includes the condensation of adamantanone with hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-2-ylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
2-(Adamantan-2-ylidene)hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Medicine: Explored for its antiviral properties, particularly against influenza and herpes simplex viruses.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-(adamantan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the replication of viruses by interfering with viral enzymes or proteins. Its antiproliferative activity against cancer cells is thought to involve the induction of apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N′-(Adamantan-2-ylidene)hydrazide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Uniqueness
2-(Adamantan-2-ylidene)hydrazine-1-carboxamide is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and biological activity. Its rigid adamantane core provides enhanced stability and resistance to metabolic degradation, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2-adamantylideneamino)urea |
InChI |
InChI=1S/C11H17N3O/c12-11(15)14-13-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2,(H3,12,14,15) |
InChI Key |
FGCLPJDRGFEIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
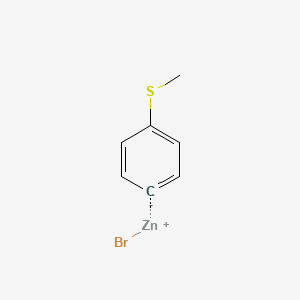
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
